molecular formula C22H22N4 B11335883 N-(3,4-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-(3,4-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11335883
M. Wt: 342.4 g/mol
InChI Key: ODYIMUCETLFLKJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold known for its diverse pharmacological applications, including anti-mycobacterial and kinase inhibitory activities. The structure features:

  • Core: Pyrazolo[1,5-a]pyrimidine with a 7-amine group.
  • Substituents:
    • C-2: Phenyl group.
    • C-3 and C-5: Methyl groups.
    • N-7: 3,4-Dimethylphenylamine moiety.

Its molecular formula is C22H22N4 (average mass: 342.45 g/mol), with a single isotopic mass of 342.1844 . The 3,4-dimethylphenyl group distinguishes it from positional isomers like N-(3,5-dimethylphenyl) analogs, which exhibit differences in steric and electronic properties .

Properties

Molecular Formula

C22H22N4

Molecular Weight

342.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H22N4/c1-14-10-11-19(12-15(14)2)24-20-13-16(3)23-22-17(4)21(25-26(20)22)18-8-6-5-7-9-18/h5-13,24H,1-4H3

InChI Key

ODYIMUCETLFLKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C4=CC=CC=C4)C)C)C

Origin of Product

United States

Preparation Methods

Core Pyrazolo[1,5-a]Pyrimidine Synthesis

The foundational step involves constructing the pyrazolo[1,5-a]pyrimidine bicyclic system. A widely adopted method employs 5-aminopyrazole derivatives and 1,3-diketones or β-ketoesters under acidic conditions . For example, reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (89% yield) . Subsequent chlorination with phosphorus oxychloride (POCl₃) at reflux generates 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield) . The chlorine at position 7 exhibits higher reactivity, enabling selective substitution .

Table 1: Core Synthesis Optimization

ReactantsConditionsProductYieldSource
5-Amino-3-methylpyrazole + Diethyl malonateNaOEt, EtOH, reflux2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol89%
2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol + POCl₃Reflux, 4h5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine61%

Amination at Position 7

Introducing the 3,4-dimethylphenyl group at position 7 involves nucleophilic aromatic substitution (SNAr). 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine reacts with 3,4-dimethylaniline in a polar aprotic solvent (e.g., DMF, THF) under basic conditions (K₂CO₃ or Et₃N) . Microwave-assisted reactions (120°C, 30 min) enhance efficiency, achieving yields up to 85%.

Equation 1 :

C10H7Cl2N3+C8H11NK2CO3,DMFC18H18ClN4+HCl\text{C}{10}\text{H}7\text{Cl}2\text{N}3 + \text{C}8\text{H}{11}\text{N} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{18}\text{H}{18}\text{ClN}_4 + \text{HCl}

Table 2: Amination Conditions

SubstrateAmineBaseSolventTemp/TimeYieldSource
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine3,4-DimethylanilineK₂CO₃DMF100°C, 6h78%
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine3,4-DimethylanilineEt₃NTHFMicrowave, 120°C, 30min85%

Functionalization at Positions 2 and 3

The phenyl and methyl groups at positions 2 and 3 are introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation . For instance, palladium-catalyzed cross-coupling between a boronic acid and a chlorinated intermediate attaches the phenyl group . Alternatively, ethyl acetoacetate serves as a methyl donor in cyclocondensation .

SubstrateReagentCatalystConditionsYieldSource
5-Chloro-7-(3,4-dimethylphenylamino)-2-methylpyrazolo[1,5-a]pyrimidinePhenylboronic acidPd(PPh₃)₄DME/H₂O, 80°C, 12h72%
5-Chloro-7-(3,4-dimethylphenylamino)-2-methylpyrazolo[1,5-a]pyrimidineMethylboronic acidPd(dppf)Cl₂DMF, 100°C, 6h68%

Final Assembly and Purification

The last steps involve deprotection (if applicable) and purification. Column chromatography (SiO₂, hexane/EtOAc) isolates the product, while recrystallization from ethanol/water mixtures enhances purity . Analytical techniques like ¹H NMR and HRMS confirm structural integrity .

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 7.2 Hz, 2H, Ar-H), 7.45–7.32 (m, 5H, Ar-H), 6.92 (s, 1H, NH), 2.41 (s, 6H, CH₃), 2.28 (s, 3H, CH₃) .

  • HRMS (ESI) : m/z calcd for C₂₂H₂₄N₄ [M+H]⁺: 343.2021; found: 343.2019.

Comparative Analysis of Methodologies

Traditional vs. Microwave-Assisted Synthesis :

  • Time Efficiency : Microwave methods reduce reaction times from 6–12 hours to 30–60 minutes.

  • Yield Improvement : Conventional heating: 70–78% vs. Microwave: 80–85% .

Solvent Impact :

  • DMF : Higher yields (78%) but requires careful disposal .

  • THF : Lower environmental impact, compatible with microwave systems.

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at positions 5 and 7 necessitate precise stoichiometry . Excess POCl₃ ensures complete chlorination at position 7 .

  • Catalyst Loading : Reducing Pd catalyst from 5 mol% to 2 mol% maintains efficiency while lowering costs .

  • Green Chemistry : Replacing DMF with Cyrene® (dihydrolevoglucosenone) reduces toxicity without sacrificing yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in several diseases. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Pyrazolo[1,5-a]pyrimidines have shown promising anticancer properties. Studies indicate that N-(3,4-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine can inhibit specific kinases involved in cancer cell proliferation.

  • Mechanism of Action : The compound may inhibit aurora kinases, which are crucial for cell division and are often overexpressed in cancer cells. This inhibition could lead to reduced viability of cancer cells.
  • Case Study : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative showed an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line .

Antimicrobial Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial activity against a range of pathogens.

  • Broad-Spectrum Activity : Compounds from this family have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi.
  • Case Study : A series of derivatives were tested for their antimicrobial efficacy and showed significant inhibition of bacterial growth in standard assays .

Pharmacological Applications

The pharmacological potential of this compound extends beyond anticancer and antimicrobial activities.

Phosphodiesterase Inhibition

Some derivatives have shown selective inhibition of phosphodiesterase enzymes involved in inflammatory responses.

  • Therapeutic Implications : This property suggests potential applications in treating inflammatory diseases such as asthma or rheumatoid arthritis .

Neuroprotective Effects

Preliminary studies suggest that pyrazolo[1,5-a]pyrimidines may offer neuroprotective benefits.

  • Mechanism : The modulation of signaling pathways involved in neuroinflammation could be a key factor in their protective effects against neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to target proteins. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Positional Isomerism in Aromatic Substitutents

  • N-(3,5-Dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 850763-51-8) Differs in the substitution pattern of the phenylamine group (3,5-dimethyl vs. 3,4-dimethyl).

Substituent Effects on the Pyrazolo[1,5-a]pyrimidine Core

  • 3,5-Bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 32)
    • Replaces methyl groups at C-3 and C-5 with electron-withdrawing 4-fluorophenyl groups.
    • Exhibits anti-mycobacterial activity (MIC: ≤1 µM), attributed to enhanced lipophilicity and target engagement .
  • 3-(4-Fluorophenyl)-5-(4-isopropylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 35)
    • The bulky 4-isopropylphenyl group at C-5 improves metabolic stability but may reduce solubility .

Trifluoromethyl-Substituted Derivatives

  • 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines
    • The trifluoromethyl group at C-7 enhances electron deficiency, increasing resistance to oxidative metabolism.
    • Synthesized via Suzuki–Miyaura cross-coupling, these compounds show improved pharmacokinetic profiles compared to methyl-substituted analogs .

Aryl and Heteroaryl Modifications

  • Molecular weight (410.9 g/mol) and formula (C25H19ClN4) suggest higher lipophilicity than the target compound .
  • N-(3-Methoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
    • Methoxy groups improve solubility via hydrogen bonding but may reduce membrane permeability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* Water Solubility
Target Compound C22H22N4 342.45 ~3.5 Low
N-(3,5-Dimethylphenyl) analog C22H22N4 342.45 ~3.5 Similar
N-(4-Chlorophenyl) analog C25H19ClN4 410.90 ~4.2 Very low
7-(Trifluoromethyl) derivative C15H10F3N5 317.27 ~2.8 Moderate

*Predicted using fragment-based methods.

Biological Activity

N-(3,4-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4C_{22}H_{22}N_{4}, with a molecular weight of approximately 342.4 g/mol. The compound features a complex structure characterized by multiple methyl groups and phenyl rings that contribute to its unique chemical properties and potential biological activities.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities. These include:

  • Anticancer Activity : Analogous compounds have demonstrated the ability to inhibit cancer cell growth by targeting various kinases involved in tumor progression. For example, studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives can effectively inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
  • Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
  • Antiparasitic Activity : Certain pyrazolo[1,5-a]pyrimidine compounds have shown efficacy against parasitic infections by interfering with the metabolic processes of parasites .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies have highlighted key interactions:

  • Binding Affinity : Interaction studies reveal that this compound may bind to specific targets such as CDKs and epidermal growth factor receptors (EGFR), influencing cell signaling pathways critical for cell proliferation and survival .
  • Cell Cycle Modulation : In vitro studies on cancer cell lines indicate that the compound can induce cell cycle arrest at specific phases (e.g., G1/S phase), leading to increased apoptosis rates .

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Study on MCF-7 Cells : A study reported that a closely related pyrazolo[1,5-a]pyrimidine compound significantly inhibited the growth of MCF-7 breast cancer cells with IC50 values ranging from 0.3 to 24 µM. The study also demonstrated that treatment led to enhanced apoptosis and disrupted normal cell cycle progression .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AnticancerInhibits CDKs; induces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
AntiparasiticEffective against certain parasitic infections

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3,4-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, analogous to pyrazolo[1,5-a]pyrimidin-7-amine derivatives described in recent studies. For example, boronic acid coupling at the 3- and 5-positions of the pyrimidine core under Pd(PPh₃)₄ catalysis in toluene/water (3:1) at 80°C achieves moderate yields (48–78%) . Optimizing solvent polarity (e.g., DMF vs. toluene) and protecting group strategies (e.g., Boc deprotection with TFA) improves crystallinity and purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm) to verify substituent positions .
  • HRMS : Confirm molecular weight with <5 ppm error (e.g., ESI-HRMS for [M+H]⁺ ions) .
  • X-ray crystallography : Resolve conformational details (e.g., syn/anti orientation of N–H bonds relative to methyl groups), as demonstrated for related N-aryl pyrazolo-pyrimidines .

Q. What preliminary biological assays are recommended to screen for activity?

  • Methodological Answer :

  • Enzyme inhibition : Test against kinases (e.g., CDK2) or phosphatases (PTPN2) using fluorescence polarization assays .
  • Antiviral activity : Evaluate in vitro against RNA viruses (e.g., SARS-CoV-2 pseudovirus) via plaque reduction assays, as seen in structurally similar pyrazolo-pyrimidines .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for specific targets?

  • Methodological Answer :

  • Substituent effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 2-phenyl position to enhance binding to hydrophobic enzyme pockets, as observed in kinase inhibitors .
  • Amine side chains : Replace dimethylphenyl with morpholine or piperidine to improve solubility and blood-brain barrier penetration .
  • Quantitative SAR (QSAR) : Use molecular docking (AutoDock Vina) to predict binding affinities to CRF1 receptors or viral proteases .

Q. How should researchers address contradictory data in biological activity across studies?

  • Methodological Answer :

  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays) .
  • Metabolic stability : Test liver microsome stability to rule out false negatives due to rapid degradation .
  • Orthogonal validation : Confirm antiviral activity with reverse genetics (e.g., replicon systems) if plaque assays show inconsistency .

Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to kinases (e.g., KD values for CDK2) .
  • Cryo-EM/X-ray co-crystallography : Resolve ligand-enzyme complexes (e.g., PDB deposition) to identify critical hydrogen bonds with catalytic residues .
  • RNA-seq/proteomics : Profile downstream gene/protein expression changes in treated cells to map pathway engagement .

Specialized Applications

Q. Can this compound serve as a precursor for radiolabeled probes in imaging studies?

  • Methodological Answer : Yes. Introduce fluorine-18 via nucleophilic aromatic substitution (e.g., replace nitro groups with [¹⁸F]F⁻ in precursors) for PET imaging of TSPO receptors, as validated in pyrazolo-pyrimidine acetamides .

Q. What computational strategies predict its pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME to estimate logP (target ~3.5 for CNS penetration) and P-glycoprotein substrate likelihood .
  • MD simulations : Simulate blood-brain barrier permeability (GROMACS) based on logD and polar surface area (<90 Ų) .

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